molecular formula C14H7BrCl2N2O B3032884 (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one CAS No. 61294-13-1

(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one

Cat. No.: B3032884
CAS No.: 61294-13-1
M. Wt: 370.0
InChI Key: LGWFPLGKJQEJGN-UHFFFAOYSA-N
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Description

(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Imino Group: The brominated indole is reacted with 3,4-dichloroaniline to form the imino group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or other halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indole: A closely related compound with similar structural features.

    5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one: Another similar compound with slight variations in the structure.

Uniqueness

The uniqueness of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one lies in its specific substitution pattern and the resulting biological activities. The presence of bromine and dichlorophenyl groups may confer unique properties compared to other indole derivatives.

Properties

IUPAC Name

5-bromo-3-(3,4-dichlorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-7-1-4-12-9(5-7)13(14(20)19-12)18-8-2-3-10(16)11(17)6-8/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFPLGKJQEJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360579
Record name BA-0833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61294-13-1
Record name BA-0833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one

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